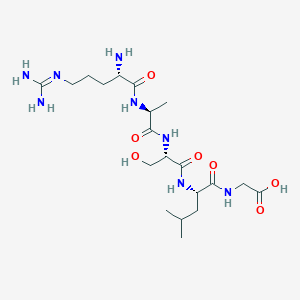![molecular formula C15H12I3NO4 B14485606 [125I]-Isoliothyronine CAS No. 66091-42-7](/img/structure/B14485606.png)
[125I]-Isoliothyronine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[125I]-Isoliothyronine is a radiolabeled compound used primarily in scientific research. It is a derivative of the thyroid hormone triiodothyronine (T3), where the iodine atom is replaced with the radioactive isotope iodine-125. This compound is valuable in various fields, including biochemistry, pharmacology, and medical diagnostics, due to its ability to trace and measure biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [125I]-Isoliothyronine typically involves the iodination of isoliothyronine using iodine-125. The process begins with the preparation of isoliothyronine, followed by the introduction of iodine-125 under controlled conditions. The reaction is carried out in an aqueous solution, often using an oxidizing agent such as chloramine-T to facilitate the iodination process. The reaction conditions, including temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality. Safety measures are also implemented to handle the radioactive iodine-125 safely.
化学反応の分析
Types of Reactions
[125I]-Isoliothyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
科学的研究の応用
[125I]-Isoliothyronine has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.
Biology: Employed in the investigation of thyroid hormone metabolism and transport.
Medicine: Utilized in diagnostic imaging and radioimmunoassays to measure thyroid function and detect thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and radiopharmaceuticals.
作用機序
The mechanism of action of [125I]-Isoliothyronine involves its interaction with thyroid hormone receptors in target tissues. Upon binding to these receptors, it influences gene expression and metabolic processes. The radioactive iodine-125 allows for the tracking and quantification of these interactions, providing valuable insights into thyroid hormone function and regulation.
類似化合物との比較
Similar Compounds
[131I]-Isoliothyronine: Another radiolabeled derivative of triiodothyronine, but with iodine-131 instead of iodine-125.
[123I]-Isoliothyronine: Similar to [125I]-Isoliothyronine but uses iodine-123.
Non-radioactive Isoliothyronine: The non-radioactive form of the compound.
Uniqueness
This compound is unique due to its specific radioactive isotope, iodine-125, which has a relatively long half-life and emits gamma radiation. This makes it particularly suitable for long-term studies and imaging applications, providing a balance between sensitivity and safety.
特性
CAS番号 |
66091-42-7 |
|---|---|
分子式 |
C15H12I3NO4 |
分子量 |
648.97 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanyl-5-iodophenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i17-2 |
InChIキー |
HZCBWYNLGPIQRK-RKXTYJMJSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)[125I] |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
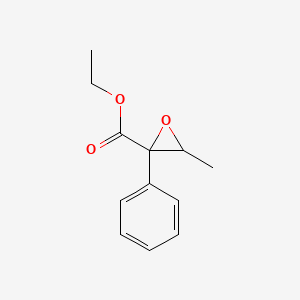
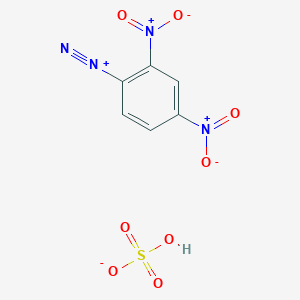

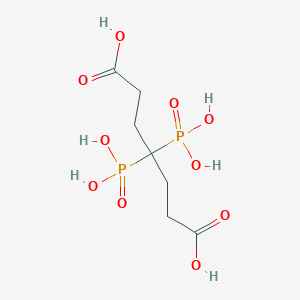
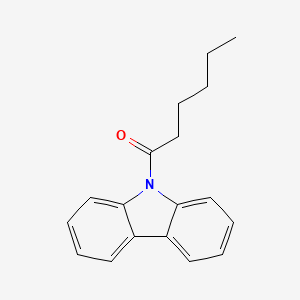
![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)
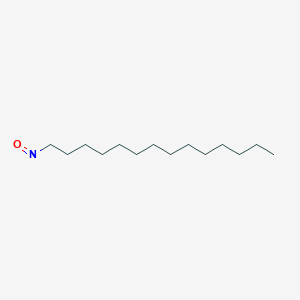
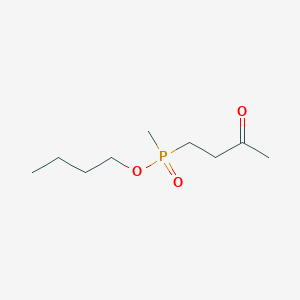
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

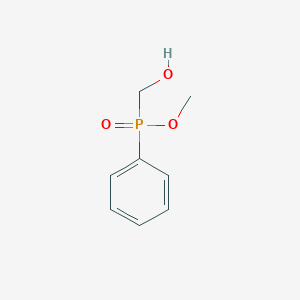
![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
